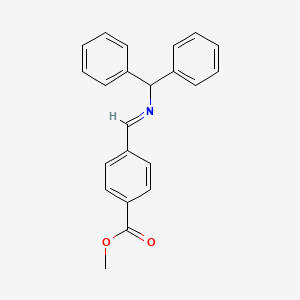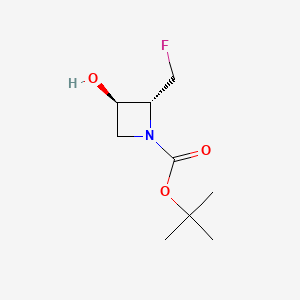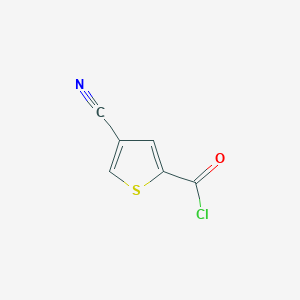
Ethyl 3-pyrrolidin-1-ylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-pyrrolidin-1-ylpentanoate is an organic compound that belongs to the class of esters It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a pentanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-pyrrolidin-1-ylpentanoate typically involves the esterification of 3-pyrrolidin-1-ylpentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-pyrrolidin-1-ylpentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-pyrrolidin-1-ylpentanoic acid and ethanol.
Reduction: 3-pyrrolidin-1-ylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-pyrrolidin-1-ylpentanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Research into its potential as a prodrug or active pharmaceutical ingredient is ongoing.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-pyrrolidin-1-ylpentanoate is primarily determined by its interaction with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The ester group may undergo hydrolysis in vivo, releasing the active 3-pyrrolidin-1-ylpentanoic acid, which can interact with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Uniqueness: Ethyl 3-pyrrolidin-1-ylpentanoate is unique due to its ester functionality, which allows for diverse chemical modifications and potential prodrug applications. Its structure provides a balance between hydrophilicity and lipophilicity, making it versatile for various research applications.
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
ethyl 3-pyrrolidin-1-ylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-10(9-11(13)14-4-2)12-7-5-6-8-12/h10H,3-9H2,1-2H3 |
Clé InChI |
FBLQZOODAFLICQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)OCC)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)








![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)

